Defensin-like peptide
Description
Historical Background and Discovery of Defensins
The journey of defensin discovery began in 1980 when Lehrer and colleagues first isolated a microbicidal cationic protein from rabbit lung macrophages. This groundbreaking discovery laid the foundation for understanding a new class of antimicrobial compounds that would later be recognized as fundamental components of innate immunity. The term "defensin" was officially coined in 1985 when Lehrer's laboratory discovered homologous peptides in human neutrophils, establishing the nomenclature that would define this important family of antimicrobial peptides.
The field expanded significantly with the discovery of plant defensins in 1990, when researchers identified the first defensin-like compounds in barley and wheat. These plant-derived peptides were initially designated as gamma-thionins before being reclassified as plant defensins in 1995, when it became apparent that they were evolutionarily unrelated to other thionins and showed greater similarity to defensins from insects and mammals. This reclassification marked a crucial turning point in understanding the widespread distribution of defensin-like compounds across different kingdoms of life.
A major milestone occurred in 2005 with the discovery of plectasin, the first defensin isolated from a fungus, specifically the saprophytic ascomycete Pseudoplectania nigrella. This discovery not only identified fungi as a novel source of antimicrobial defensins but also demonstrated the therapeutic potential of these compounds, as plectasin showed remarkable efficacy against antibiotic-resistant Streptococcus pneumoniae strains. The isolation of plectasin opened new avenues for exploring fungal genomes as sources of bioactive defensin-like peptides.
Recent developments in molecular de-extinction techniques have enabled researchers to discover ancient defensin variants by mining historical genomes. In 2024, scientists successfully identified six ancient beta-defensins through genome mining approaches, revealing their evolutionary history and uncovering structural and biochemical properties that could inform medical applications. This innovative approach has demonstrated the potential for discovering novel defensin-like peptides from extinct organisms, expanding the scope of defensin research beyond contemporary species.
Definition and Classification of Defensin-Like Peptides
Defensin-like peptides are small, cysteine-rich, cationic antimicrobial compounds that share the fundamental structural framework of classical defensins while exhibiting variations in their amino acid sequences, disulfide bond patterns, or biological activities. These peptides are characterized by the presence of a cysteine-stabilized alpha-helix and beta-sheet motif, which forms the structural foundation for their antimicrobial and immunomodulatory functions.
The defining feature of defensin-like peptides is their conserved cysteine framework, typically following the pattern "Cysteine X3 Cysteine ... Cysteine ... Cysteine X1 Cysteine", where X represents any amino acid and the ellipses indicate variable residue numbers. This framework is essential for forming the characteristic three-dimensional structure that includes an alpha-helix stabilized by disulfide bonds and a beta-sheet component. The six cysteines form three disulfide bridges in specific patterns that determine the overall fold and stability of the peptide.
Classification of defensin-like peptides follows multiple criteria, including structural topology, sequence homology, and disulfide bond connectivity patterns. The primary classification divides these peptides into cis-defensins and trans-defensins based on their disulfide bridge orientation. Cis-defensins are found in plants, fungi, and invertebrates, while trans-defensins are primarily identified in vertebrates. Within the cis-defensin superfamily, defensin-like peptides can be further categorized into several distinct families based on their sequence similarities and structural characteristics.
Table 1: Classification of Defensin-Like Peptide Families
| Family | Source Organisms | Structural Features | Representative Examples |
|---|---|---|---|
| Ancient Invertebrate-Type | Fungi, Invertebrates | Classical cysteine framework | Plectasin, Micasin |
| Classical Insect-Type | Insects, Some Fungi | Modified beta-sheet structure | Locusta migratoria defensins |
| Plant/Insect-Type | Plants, Insects | Additional disulfide bonds | Wheat defensins |
| Bacterial Defensin-Like | Proteobacteria, Myxobacteria | Reduced cysteine content | Xanthusin, Actinfensin |
| Fungal Defensin-Like | Filamentous Fungi | Variable propeptide domains | Beauvesin, Pyronesin |
Recent computational genomics studies have identified large superfamilies of defensin-like peptides with both typical and atypical structural characteristics. These atypical variants exhibit altered cysteine frameworks and accompanying fold changes in their secondary structure elements and disulfide bridge patterns, while maintaining homology with typical defensin-like peptides through conserved gene structure and precursor organization.
Plant defensin-like peptides are further classified into two main classes based on their precursor structure. Class 1 defensins consist of a signal peptide and a mature defensin domain, while Class 2 defensins possess an additional carboxy-terminal prodomain required for vacuolar targeting and detoxification during transport through the plant secretory pathway. The length of signal peptides in these precursors varies from 20 to 47 amino acids, while the mature peptide length ranges from 46 to 60 amino acids.
Evolutionary Significance of Defensin-Like Peptides
The evolutionary history of defensin-like peptides spans approximately 1.4 billion years, with their divergence occurring before the evolution of prokaryotes and eukaryotes. This ancient origin positions defensin-like peptides among the most primitive antimicrobial defense mechanisms, suggesting their fundamental importance in the survival and evolution of multicellular organisms. The widespread distribution of these peptides across diverse taxonomic groups provides compelling evidence for their evolutionary significance and adaptive value.
Phylogenetic analyses have revealed that defensin-like peptides exhibit a complex evolutionary pattern characterized by both conservation and diversification. The conservation of the Plant/Insect-Type defensins across three eukaryotic kingdoms suggests their earlier origin compared to antibacterial defensins, probably preceding the split between plants and Opisthokonta. This evolutionary timeline indicates that antifungal defensin-like peptides may represent the ancestral form from which antibacterial variants subsequently evolved.
The relationship between different defensin families has been elucidated through comparative genomic studies that identified early gene duplication events. Analysis of the Aspergillus terreus genome revealed a paralogous relationship between Ancient Invertebrate-Type defensins and Classical Insect-Type defensins, highlighting extensive lineage-specific defensin gene loss during evolution. This pattern of gene duplication followed by differential loss has contributed to the diverse array of defensin-like peptides observed in contemporary organisms.
Table 2: Evolutionary Timeline of Defensin-Like Peptides
The discovery of defensin-like peptides in bacterial species has provided new insights into the evolutionary origins of these antimicrobial compounds. Recent studies identified 74 cis-defensins in bacterial species, classified into five distinct classes based on their structural similarities. This finding suggests a more ancient origin for defensin-like peptides than previously hypothesized, potentially predating the diversification of Viridiplantae and Opisthokonta.
Molecular evolution studies have demonstrated that defensin-like peptides undergo convergent evolution, where similar structural and functional properties arise independently in different lineages. This convergent evolution is particularly evident in the development of the cysteine-stabilized alpha-helix and beta-sheet motif, which has been exploited by evolution on multiple occasions to create stable, bioactive peptide scaffolds. The utility of displaying variable loops on a stable, compact, disulfide-rich core has proven advantageous for developing diverse biological functions while maintaining structural integrity.
The evolutionary plasticity of defensin-like peptides is further demonstrated by examples of fold change during protein evolution. Studies of fungal defensin-like peptides in the genus Zymoseptoria revealed both structurally typical and atypical members, with the atypical variants showing altered cysteine frameworks and accompanying changes in secondary structure elements. Despite these structural modifications, the peptides maintain clear homologous relationships through conserved gene structure and precursor organization, illustrating how evolutionary processes can modify protein folds while preserving genetic relationships.
Comparative Analysis Between Defensins and Defensin-Like Peptides
The distinction between classical defensins and defensin-like peptides lies primarily in their structural completeness, sequence conservation, and functional characteristics. While both groups share the fundamental cysteine-stabilized alpha-helix and beta-sheet motif, defensin-like peptides often exhibit variations that distinguish them from their classical counterparts. These variations may include missing or altered cysteine residues, modified disulfide bonding patterns, or divergent amino acid sequences in critical functional regions.
Classical defensins are characterized by the presence of six highly conserved cysteine residues that form three intramolecular disulfide bonds in specific connectivity patterns. In contrast, defensin-like peptides may lack one or more of these conserved cysteines, resulting in proteins with reduced disulfide bonding capacity. For example, some insect defensin-like peptides lack the second well-conserved cysteine residue that forms the second disulfide bond required for stabilizing the peptide tertiary structure. These peptides, termed defensin-like peptides, have been described in various insects and play important roles in both immunity and metamorphosis.
Table 3: Structural Comparison Between Defensins and Defensin-Like Peptides
| Feature | Classical Defensins | Defensin-Like Peptides |
|---|---|---|
| Cysteine residues | 6 conserved cysteines | 4-6 cysteines, variable conservation |
| Disulfide bonds | 3 bonds, specific pattern | 2-3 bonds, variable pattern |
| Molecular weight | 4-6 kDa | 3-6 kDa |
| Net charge | Positive (+2 to +8) | Variable (-4 to +6) |
| Structural stability | High | Variable |
| Antimicrobial activity | Broad spectrum | Specific or modified activity |
Functional differences between defensins and defensin-like peptides extend beyond antimicrobial activity to include diverse biological roles. While classical defensins primarily function as antimicrobial agents, defensin-like peptides may exhibit specialized functions such as enzyme inhibition, ion channel modulation, or immunomodulatory activities. Some fungal defensin-like peptides have gained the ability to regulate fungal growth while losing their antibacterial function, demonstrating functional diversification within this peptide family.
The antimicrobial spectrum of defensin-like peptides often differs from that of classical defensins. Recent studies of recombinant fungal this compound P2 demonstrated potent activity against multidrug-resistant Staphylococcus aureus, with minimal inhibitory concentrations below 2 micrograms per milliliter against Gram-positive bacteria. This peptide also exhibited unique properties including low toxicity, absence of resistance development, and high stability under various conditions.
Structural stability represents another key differentiating factor between defensins and defensin-like peptides. The ultra-high stability characteristic of classical defensins, which allows them to maintain their three-dimensional structure in extreme environments, may be compromised in defensin-like peptides with altered cysteine frameworks. However, this reduced stability may be compensated by other structural features or may actually contribute to specialized functions in specific biological contexts.
The tissue distribution and expression patterns of defensin-like peptides also differ from classical defensins. While classical defensins are typically expressed in neutrophils and epithelial cells, defensin-like peptides show broader tissue distribution patterns. Plant defensin-like peptides, for instance, are found not only in seeds but also in flowers, roots, and other plant tissues, with expression occurring either constitutively or in response to specific stress conditions.
Recent genomic studies have revealed the extensive diversity of defensin-like peptides compared to classical defensins. The discovery of 28 new human and 43 new mouse beta-defensin genes using computational genomics approaches demonstrated that the defensin gene family is much larger than previously recognized. This expanded gene family includes numerous defensin-like variants that exhibit structural and functional diversity while maintaining the core defensin framework.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
DKLIGSCVWGATNYTSDCNAECKRRGYKGGHCGSFWNVNCWCEE |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Agents
DLPs exhibit potent antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. For instance, studies have shown that recombinant DLPs can effectively combat multidrug-resistant Staphylococcus aureus and biofilms, demonstrating their potential as therapeutic agents in treating infections .
| Peptide | Pathogen Targeted | Activity |
|---|---|---|
| DLP4 | Staphylococcus aureus | Antibacterial (effective against biofilms) |
| DLP from Capsicum chinense | C. scovillei | Growth suppression (90% at 100 µg/mL) |
Cancer Therapy
Recent research indicates that defensins may enhance the immune response against tumors. They can activate T cells and macrophages, promoting anti-tumor immunity. Preclinical studies involving transgenic mouse models have explored the use of defensins in cancer treatment, showing promising results in tumor regression .
Wound Healing
DLPs have been implicated in promoting wound healing through their antimicrobial properties and ability to modulate inflammatory responses. Their application on medical instruments has been shown to provide long-lasting antibacterial activity, reducing infection rates in surgical settings .
Crop Protection
Defensin-like peptides are being explored for their potential as biopesticides. Their ability to inhibit fungal growth makes them suitable candidates for protecting crops from diseases caused by phytopathogens. For example, defensin-like peptides from wheat have demonstrated antifungal activity against various plant pathogens .
| Plant Source | Pathogen Targeted | Effectiveness |
|---|---|---|
| Wheat | Fungal pathogens | Inhibition of growth |
| Capsicum chinense | C. scovillei | 90% growth suppression at 100 µg/mL |
Drug Development
With the rise of antibiotic resistance, DLPs offer a promising alternative in drug development. Their unique mechanisms of action make them less likely to induce resistance compared to traditional antibiotics . Computational tools like "DefPred" have been developed to predict and design defensins for specific therapeutic uses .
Genetic Engineering
Genetic engineering techniques are being employed to enhance the expression of defensin-like peptides in various organisms. This approach aims to increase the production of these peptides for therapeutic and agricultural applications, leveraging their natural protective roles .
Case Study 1: DLP4 Against Multidrug-Resistant Bacteria
A study demonstrated that a recombinant variant of DLP4 showed significant antibacterial efficacy against multidrug-resistant Staphylococcus aureus. The peptide was tested in vitro and in vivo using a mouse thigh infection model, where it exhibited high bactericidal efficiency and prolonged post-antibiotic effect (PAE) .
Case Study 2: Defensins in Cancer Immunotherapy
Research involving transgenic mice expressing specific defensins revealed enhanced anti-tumor responses when challenged with cancer cells. The study highlighted the role of defensins in activating various immune pathways, suggesting their potential use as immunotherapeutics in oncology .
Chemical Reactions Analysis
General Characteristics of Defensins
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Synthesis and Structure All defensins undergo a multistep synthesis, beginning with a pre-defensin containing a signal segment, pro-segment, and a mature peptide . The processing varies depending on the expression site and typically involves a fast cleavage of the signal peptide of approximately 20 amino acids, generating a pro-defensin . The pro-fragment promotes pro-defensin charge balance, helping reduce the toxicity of defensins toward eukaryotic cells .
-
Cysteine Residues and Disulfide Bonds A characteristic feature of defensins is the presence of multiple cysteine residues, which form disulfide bonds crucial for their three-dimensional structure and bioactivity . The number and arrangement of these disulfide bonds vary among defensin subfamilies, such as α-defensins and β-defensins, leading to differences in their folding patterns and activity .
-
Antimicrobial Mechanism Defensins typically target microbial cell membranes . Electrostatic adsorption to anionic sites on the microbial membrane, or to sugars in microbial glycoproteins or LPS, results in high local concentrations that promote defensin aggregation and multimer formation . The insertion of defensins into microbial membranes is assisted by their positive charge and the target cell's transmembrane potential. This leads to membrane disruption and channel formation, allowing intracytoplasmic entry of defensins and leakage of essential microbial components, ultimately causing irreversible cell injury .
Impact of Amino Acid Composition on Defensin Activity
-
Amino Acid Composition Defensins exhibit a distinct amino acid composition compared to other antimicrobial peptides (AMPs) and non-defensin peptides . Defensins have a higher composition of certain residues such as C, D, E, N, R, T and Y compared to AMPs .
-
Role of Specific Amino Acids The presence and position of specific amino acids, such as arginine, can significantly affect antimicrobial potency . For example, the four arginine residues at the N-terminus of the platypus 'intermediate' defensin-like peptide (Int-DLP) are crucial for its antimicrobial activity .
Examples of Defensin-Like Peptides and Their Activities
Comparison with Similar Compounds
Key Findings :
- DLP-1 and β-defensin-12 share a nearly identical backbone fold but differ in side-chain orientations, particularly in cationic and hydrophobic residues critical for antimicrobial activity .
- Ueq 12-1, despite low structural alignment scores (Q-score: 0.25), combines defensin-like folding with dual antimicrobial and TRPA1-potentiating functions, highlighting functional plasticity .
2.2 Functional Divergence
Key Findings :
- DLP-1’s hydrophobic core (Ile-12, Ile-27, Ala-30) and solvent-exposed residues (Phe-28, Leu-29) suggest a non-membrane-targeting mechanism, unlike β-defensin-12 .
- Evolutionary convergence is observed in defensin-like peptides: while β-defensins and ShI evolved for host defense, DLP-1 may have a unique role in platypus venom, possibly in pain induction or tissue remodeling .
2.3 Sequence and Evolutionary Insights
- Sequence Identity : DLP-1 shares <25% sequence identity with β-defensin-12 and ShI, yet structural homology suggests convergent evolution .
- Plant Defensins : Capsicum-derived Cc-Def5a (24% identity to defensins) and Arabidopsis DEFLs (defensin-like peptides) exhibit antifungal activity but lack the disulfide topology of DLP-1 .
- Invertebrate Expansion : Panusin in lobsters and strongylocins in sea urchins (Strongylocentrotus droebachiensis) reveal defensin-like peptides in invertebrates, challenging the vertebrate-centric view of defensin evolution .
Preparation Methods
Chemical Synthesis of Defensin-Like Peptides
The predominant method for preparing defensin-like peptides is solid-phase peptide synthesis (SPPS) , which allows for the stepwise assembly of peptides on a solid resin support. This method is favored for its efficiency, ability to produce peptides with high purity, and suitability for automated synthesis.
Resin Selection and Protection Schemes : The peptide synthesis begins by anchoring the C-terminal amino acid to a resin. Common resins include Wang resin (for peptide acids) and Rink amide resin (for peptide amides). The amino groups are protected using either Boc/Bzl or Fmoc/tBu strategies to prevent undesired side reactions during chain elongation.
Coupling Reagents and Conditions : Activation of amino acids is typically achieved using reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC/HOBt, or HBTU/DIEA. These reagents facilitate peptide bond formation under mild conditions.
Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA) with scavengers to remove protecting groups and side-chain protections.
Example : In one study, defensin-like peptides were chemically synthesized at a specialized facility (PepTron Inc., Korea) using SPPS, followed by purification via reverse-phase HPLC.
Purification Techniques
Following synthesis, purification is critical to isolate the target defensin-like peptides from by-products and truncated sequences.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the most commonly used purification technique. Peptides are separated on C18 columns using gradients of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Typical gradients range from 0% to 80% acetonitrile.
Chromatographic Parameters : Columns such as Capcell Pak C18 (4.6 × 250 mm) or DeltaPak C18 (25 × 100 mm) are employed. Elution gradients are carefully controlled to optimize separation efficiency.
Identification and Purity Assessment : Purified peptides are characterized by mass spectrometry techniques such as ESI-MS and MALDI-TOF MS to confirm molecular weight and purity. Additional methods include amino acid analysis and electrophoretic techniques like AU-PAGE.
Folding and Cyclization
Defensin-like peptides often contain multiple disulfide bonds critical for their structure and function.
Disulfide Bond Formation : After purification, peptides are reduced (e.g., with dithiothreitol) and then oxidized under controlled conditions (pH 7.8–8.0) to form correct disulfide bridges. This process can take up to 18 hours at room temperature with stirring in an open container.
Cyclization : Some defensin-like peptides, such as θ-defensins, require cyclization to form macrocyclic structures. Cyclization is typically performed in dimethyl sulfoxide (DMSO) with carbodiimide chemistry (e.g., EDC·HCl and HOBt) under nitrogen atmosphere for 18 hours in the dark.
Verification : The success of folding and cyclization is verified by RP-HPLC and mass spectrometry, ensuring the peptides have the correct oxidized and cyclic forms.
Recombinant Expression and Transcriptomic Approaches
Although chemical synthesis is predominant, recombinant DNA technology and transcriptome mining provide alternative routes for defensin-like peptide preparation, especially for discovery and expression studies.
Transcriptome Mining : Advanced bioinformatics pipelines using hidden Markov models and regular expressions identify this compound genes in transcriptome data. These sequences can then be synthesized chemically or expressed recombinantly.
Expression Systems : Recombinant expression in bacterial or eukaryotic systems allows production of defensin-like peptides with proper folding and post-translational modifications, though this method requires optimization for yield and activity.
Summary Table of Preparation Steps and Techniques
| Preparation Step | Methods / Techniques | Key Details / Conditions |
|---|---|---|
| Peptide Assembly | Solid-phase peptide synthesis (SPPS) | Boc/Bzl or Fmoc/tBu protection; HATU, DIC/HOBt, or HBTU/DIEA coupling reagents |
| Cleavage & Deprotection | Acid cleavage (e.g., TFA with scavengers) | Removes peptide from resin and side-chain protections |
| Purification | Reverse-phase HPLC (RP-HPLC) | C18 columns; water-acetonitrile gradients with 0.1% TFA; typical gradient 0–80% acetonitrile |
| Characterization | Mass spectrometry (ESI-MS, MALDI-TOF MS), AU-PAGE | Confirms peptide identity, purity, and correct molecular weight |
| Folding & Disulfide Bond Formation | Oxidation in aqueous buffer at pH 7.8–8.0 | 18 hours stirring at room temperature; reduced with DTT prior to oxidation |
| Cyclization (if required) | Chemical cyclization using EDC·HCl and HOBt in DMSO | Performed under nitrogen atmosphere, dark conditions, 18 hours at room temperature |
| Recombinant Methods | Transcriptome mining; recombinant expression | Bioinformatics pipelines for gene identification; expression in suitable host cells |
Detailed Research Findings
A 2009 study demonstrated the chemical synthesis and purification of defensin-like peptides using SPPS followed by RP-HPLC purification and mass spectrometry confirmation.
Another study on θ-defensins detailed the use of HATU activation for synthesis, followed by cleavage with reagent K, reduction with dithiothreitol, oxidation for disulfide bond formation, and cyclization using carbodiimide chemistry. The final products were purified and characterized by RP-HPLC and MALDI-TOF MS.
Transcriptome analysis in wheat utilized hidden Markov models and regular expression pipelines to identify defensin-like peptides, facilitating their subsequent synthesis or recombinant production.
Structural studies indicate that defensins often exist as dimers or multimers, which may influence their preparation and folding protocols to ensure biological activity.
Q & A
Q. What minimal metadata should accompany DLP studies to ensure reproducibility?
- Methodological Answer : Report:
- Synthesis : SPPS resin type, cleavage conditions, and oxidation protocols .
- Structural data : PDB accession codes for NMR/X-ray structures or raw NOE constraints for unpublished models .
- Assay conditions : Exact buffer compositions, cell lines, and pathogen strains used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
